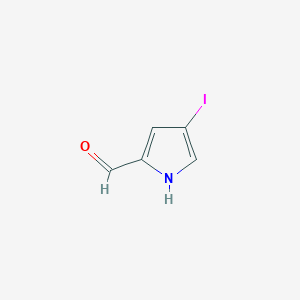

4-iodo-1H-pyrrole-2-carbaldehyde

説明

特性

IUPAC Name |

4-iodo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYJSULNKPFTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405419 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-62-7 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1h Pyrrole 2 Carbaldehyde

Historical Context of 4-Iodo-1H-pyrrole-2-carbaldehyde Synthesis

The development of synthetic routes to this compound is intrinsically linked to the broader history of pyrrole (B145914) chemistry. Early methods often relied on the separate synthesis of the pyrrole core followed by functional group manipulations, namely formylation and iodination.

Early Synthetic Approaches

Historically, the synthesis of substituted pyrrole-2-carbaldehydes has been dominated by two main strategies: the formylation of a pre-functionalized pyrrole ring or the construction of the aldehyde-bearing pyrrole from acyclic precursors.

One of the most established methods for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.comorganic-chemistry.org Named after Anton Vilsmeier and Albrecht Haack, this reaction, first reported in 1927, typically involves treating an electron-rich aromatic compound, such as pyrrole, with a Vilsmeier reagent (a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) followed by hydrolysis to yield the aldehyde. wikipedia.orgcymitquimica.com In the context of this compound, an early conceptual approach would involve the Vilsmeier-Haack formylation of a pre-existing 3-iodopyrrole. This two-step sequence—iodination followed by formylation—represents a classical, albeit sometimes lengthy, pathway to the target molecule.

Alternatively, methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, have been fundamental in constructing the pyrrole ring itself. chemsrc.com Adapting such methods to produce the specific 4-iodo-substituted carbaldehyde would necessitate appropriately substituted acyclic starting materials, a task that presents its own synthetic challenges.

Evolution of Iodination Protocols

The introduction of iodine onto the pyrrole ring has seen significant evolution, driven by the need for greater control over regioselectivity and reaction conditions. Early iodination methods for aromatic compounds often employed molecular iodine (I₂) in combination with an oxidizing agent. These systems generate a more electrophilic iodine species (I⁺), which is necessary to attack the electron-rich pyrrole ring. However, a major drawback of this approach is the potential for over-iodination, leading to di- and tri-iodinated byproducts, which complicates purification and lowers the yield of the desired mono-iodinated product. The selective synthesis of a single isomer like this compound was often difficult to achieve.

The quest for milder and more selective reagents led to the development and adoption of N-haloimides. Among these, N-Iodosuccinimide (NIS) has emerged as a highly effective and widely used reagent for the iodination of a variety of organic substrates, including electron-rich heterocycles. NIS offers several advantages over the traditional I₂/oxidant systems, including milder reaction conditions, easier handling, and often, improved regioselectivity. The reactivity of NIS can be further tuned by the use of acid catalysts, allowing for the iodination of even deactivated aromatic systems. This shift from harsh, non-selective methods to tunable, reagent-based protocols marks a significant advancement in the synthesis of specifically substituted iodo-pyrroles.

Contemporary Synthesis of this compound

Modern synthetic efforts focus on efficiency, selectivity, and functional group tolerance. The direct iodination of the readily available 1H-pyrrole-2-carbaldehyde is the most straightforward contemporary route to the 4-iodo isomer.

N-Iodosuccinimide Mediated Iodination from Pyrrole-2-carbaldehyde

The direct electrophilic iodination of 1H-pyrrole-2-carbaldehyde using N-Iodosuccinimide is a key contemporary method. The electron-withdrawing nature of the carbaldehyde group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack, thereby directing the incoming electrophile primarily to the C4 position.

The efficiency and selectivity of the iodination of 1H-pyrrole-2-carbaldehyde with NIS are highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, reaction temperature, and the stoichiometry of the reagents. The choice of solvent can influence the solubility of the reagents and the stability of intermediates, while temperature affects the reaction rate and can impact the formation of side products.

Below is a representative table illustrating how reaction conditions can be varied to optimize the synthesis.

| Entry | Solvent | Temperature (°C) | NIS (Equivalents) | Yield of 4-iodo isomer (%) |

| 1 | Dichloromethane (DCM) | 0 to rt | 1.1 | Moderate |

| 2 | Acetonitrile (MeCN) | rt | 1.1 | Good |

| 3 | N,N-Dimethylformamide (DMF) | rt | 1.1 | High |

| 4 | Tetrahydrofuran (THF) | rt | 1.1 | Good |

This table is a generalized representation based on common organic synthesis practices and is for illustrative purposes. Actual yields would be dependent on specific laboratory findings.

While the C4 position is electronically favored for iodination, the formation of the isomeric 5-iodo-1H-pyrrole-2-carbaldehyde is a potential competing pathway. bldpharm.com The regiochemical outcome is a delicate balance of electronic and steric effects.

The formyl group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. It exerts its deactivating effect most strongly at the ortho (C3) and para (C5) positions through resonance and inductive effects. The C4 position (meta to the formyl group) is less deactivated, making it the primary site for electrophilic attack.

However, the nitrogen lone pair strongly activates the entire ring, particularly the C2 and C5 positions. The interplay between the deactivating aldehyde and the activating amine determines the final regioselectivity. While the C4 position is generally favored, reaction conditions can influence the ratio of the 4-iodo to the 5-iodo isomer. For instance, less polar solvents might favor C4 iodination, whereas more polar or coordinating solvents could alter the reactivity profile. The formation of di-iodinated (e.g., 4,5-diiodo) products is also a possibility, especially if an excess of the iodinating agent is used, highlighting the challenge in achieving perfect selectivity. The synthesis of pure this compound often requires careful control of reaction conditions and chromatographic purification to separate it from the 5-iodo isomer and other byproducts.

Byproduct Formation (e.g., Di-iodinated and Tri-iodinated Derivatives)

The synthesis of mono-iodinated pyrroles such as this compound is often complicated by the formation of multiple iodinated byproducts. The selective introduction of a single iodine atom onto the pyrrole ring is a significant challenge, frequently resulting in a mixture of products.

During the iodination of 1H-pyrrole-2-carbaldehyde, the formation of di- and tri-iodinated derivatives is a common observation. The pyrrole ring is an electron-rich heterocycle, making it susceptible to multiple electrophilic substitutions. The specific isomers formed and their relative quantities can be influenced by reaction conditions, but achieving high selectivity for the 4-iodo isomer remains difficult. This lack of selectivity leads to lower yields of the desired mono-iodinated product and necessitates complex purification procedures to isolate the target compound from closely related, over-iodinated species.

Table 1: Common Byproducts in the Synthesis of this compound

| Byproduct Type | Description | Citation |

| Di-iodinated Derivatives | Pyrrole-2-carbaldehyde substituted with two iodine atoms at various positions on the ring. | |

| Tri-iodinated Derivatives | Pyrrole-2-carbaldehyde substituted with three iodine atoms at various positions on the ring. |

Purification Strategies for Target Compound Isolation

Isolating this compound from the reaction mixture requires effective purification strategies to remove unreacted starting materials, reagents, and, most importantly, the di- and tri-iodinated byproducts. Standard methods such as hydrolysis and extraction are typically employed for the initial work-up and isolation. google.com

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of closely related pyrrole derivatives. High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying tetrapyrroles and other analogues like pyrroloquinoline quinone, demonstrating its utility for this class of compounds. nih.govnih.gov For preparative purposes, column chromatography is a common and essential method.

Liquid chromatography has been successfully used to separate enantiomers of sterically hindered N-aryl pyrrole carbaldehydes, for instance, using triacetylcellulose (B593227) as the stationary phase. rsc.orgresearchgate.net This highlights the efficacy of chromatographic methods in resolving complex mixtures of substituted pyrroles.

Fractional Crystallization Approaches

Fractional crystallization is another key strategy for the purification of pyrrole aldehydes. The parent compound, pyrrole-2-carbaldehyde, can be purified by crystallization from boiling petroleum ether. orgsyn.org The crystalline nature of this compound makes this technique particularly suitable. researchgate.net Research has shown that the molecule is planar and forms stable centrosymmetric dimers through N—H⋯O hydrogen bonding, a property that facilitates the formation of a well-ordered crystal lattice. researchgate.net This inherent tendency to crystallize can be exploited to separate it from less crystalline or more soluble impurities, including over-iodinated byproducts. google.com

Green Chemistry Approaches in Pyrrole Derivative Synthesis Relevant to Iodination

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis and iodination of pyrroles to reduce the use of hazardous materials and improve efficiency.

One notable green approach involves the use of molecular iodine as a catalyst, often in conjunction with microwave irradiation. mdpi.com This method can be performed under solvent-free conditions, which significantly reduces waste. mdpi.comijcea.org For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones has been achieved using catalytic amounts of molecular iodine with microwave assistance, providing excellent yields rapidly. mdpi.com Similarly, an eco-friendly, solvent-free method for iodinating pyrimidine (B1678525) derivatives uses mechanical grinding with solid iodine, offering short reaction times and high yields. mdpi.com The use of household bleach as an oxidant in solvents like water and ethanol (B145695) for iodination reactions also represents a greener alternative to traditional reagents. youtube.com Furthermore, the development of reusable, solid acid catalysts derived from biomass, such as rice husks, is another promising eco-friendly approach for pyrrole synthesis. researchgate.net

Table 2: Green Chemistry Strategies in Pyrrole Synthesis and Iodination

| Strategy | Description | Advantages | Citations |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often with catalytic molecular iodine. | Rapid reaction times, high yields, often solvent-free. | mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, for example, by mechanical grinding. | Reduces solvent waste, simplifies purification. | ijcea.orgmdpi.com |

| Benign Reagents/Solvents | Employing less toxic and hazardous substances like ethanol, water, and bleach. | Improved safety profile, reduced environmental impact. | youtube.com |

| Reusable Catalysts | Using solid acid catalysts derived from renewable sources like rice husks. | Catalyst can be recovered and reused, reducing waste and cost. | researchgate.net |

Advanced Synthetic Strategies for Related Iodinated Pyrroles

Beyond classical methods, advanced strategies are being developed to construct complex iodinated pyrroles with greater efficiency and control.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of modern synthetic chemistry for building molecular diversity. rsc.org These reactions are highly atom-economical and efficient, providing attractive pathways to highly substituted pyrrole derivatives. rsc.orgbohrium.com

Molecular iodine can serve as an effective catalyst in one-pot MCRs to produce various heterocyclic scaffolds. rsc.org A metal-free, three-component reaction using amines, dialkyl acetylenedicarboxylates, and propargylic alcohols catalyzed by iodine yields fully substituted pyrroles in high yields. organic-chemistry.org Another advanced MCR involves the copper-catalyzed reaction between an iodinated starting material (2-iodobenzamide), a terminal alkyne, and a pyrrole derivative to synthesize complex 3,3-disubstituted isoindolinones. beilstein-journals.org The Hantzsch pyrrole synthesis is a classic example of a three-component reaction that remains a valuable tool for accessing this heterocyclic core. nih.gov These methodologies represent powerful tools for the efficient, single-step synthesis of complex molecules that include an iodinated pyrrole framework.

Intramolecular Cascade Cyclization Reactions

Intramolecular cascade cyclizations represent an efficient strategy for the synthesis of substituted pyrroles, including halogenated derivatives like this compound. These reactions involve a sequence of bond-forming events that occur in a single pot, often initiated by a catalyst, leading to the rapid construction of complex heterocyclic frameworks from relatively simple precursors. 20.210.105 The use of iodine in such cascades is particularly noteworthy, as it can act as both a catalyst and a reagent for direct iodination.

One relevant approach involves an iodine-mediated cascade reaction of enolizable α,β-unsaturated aldehydes with primary amines. nih.gov In this type of reaction, molecular iodine serves as a Lewis acid to facilitate key transformations and as an electrophile for the introduction of the iodo group onto the pyrrole ring. The presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), can be crucial for regenerating the molecular iodine from iodide ions formed during the reaction, enabling the electrophilic aromatic substitution that yields the final iodinated product. nih.gov

The proposed reaction sequence typically begins with the formation of an imine from the aldehyde and amine. This is followed by a series of steps including tautomerization and an intramolecular cyclization to form the pyrrole ring. nih.gov In syntheses targeting C-2 iodopyrroles, an iodized intermediate is formed which then undergoes intramolecular cyclization. nih.gov

Another related strategy involves the electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org In these reactions, iodine activates the alkyne's triple bond, which facilitates an intramolecular nucleophilic attack from another part of the molecule to form a new ring. beilstein-journals.org While this specific example leads to fused pyrrole systems like pyrrolooxazinones, the underlying principle of iodine-activating an intramolecular cyclization is a key concept in this synthetic methodology. beilstein-journals.org The reaction is initiated by the π-activation of the alkyne by iodine, which is then attacked by a nucleophile within the same molecule, leading to the cyclized product. beilstein-journals.org

Detailed research findings on a direct intramolecular cascade cyclization yielding this compound are specific, but the principles are demonstrated in the synthesis of analogous substituted pyrroles. The table below outlines a representative iodine-mediated cascade reaction for the synthesis of C-2 iodized N-arylpyrroles, which illustrates the core methodology.

| Starting Materials | Catalyst/Reagents | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|---|

| Enolizable α,β-Unsaturated Aldehydes, Aromatic Amines | Iodine (I₂), tert-Butyl Hydroperoxide (TBHP) | 1. Imine formation 2. Tautomerization 3. Intramolecular cyclization 4. Electrophilic iodination | C-2 Iodized N-Arylpyrroles | nih.gov |

| N-Alkyne-Substituted Pyrrole Esters | Iodine (I₂) | 1. π-Activation of alkyne by iodine 2. Intramolecular nucleophilic attack 3. Cyclization | Fused Pyrrolooxazinones | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Iodo 1h Pyrrole 2 Carbaldehyde

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the spatial arrangement of atoms within a crystalline solid. Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde has yielded precise data on its crystal structure, molecular shape, and the non-covalent interactions that govern its packing in the solid state. semanticscholar.org

Crystal Structure Determination

The crystal structure of this compound was determined at a temperature of 295 K. semanticscholar.org The analysis confirmed the compound crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c. semanticscholar.org Key crystallographic data obtained from the structure refinement are summarized in the table below. semanticscholar.org

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₄INO |

| Molecular weight | 221.00 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1513 (4) |

| b (Å) | 7.3719 (3) |

| c (Å) | 9.1419 (4) |

| β (°) | 112.986 (2) |

| Volume (ų) | 629.96 (5) |

| Z | 4 |

| Temperature (K) | 295 |

| Final R factor | 0.026 |

Molecular Planarity and Conformation

A significant finding from the X-ray diffraction study is the planarity of the this compound molecule. semanticscholar.org The pyrrole (B145914) ring, a five-membered aromatic heterocycle, and its aldehyde and iodo substituents lie essentially in the same plane. This planar conformation is a common feature for related 2-acylpyrrole structures and is crucial for understanding the molecule's electronic properties and how it interacts with other molecules. semanticscholar.org

Intermolecular Interactions: N—H···O Hydrogen Bonding and Centrosymmetric Dimer Formation

In the solid state, the molecules of this compound are not isolated but engage in specific intermolecular interactions. semanticscholar.org The primary interaction is a classic N—H···O hydrogen bond. The hydrogen atom on the pyrrole nitrogen (N—H) acts as a hydrogen bond donor, while the oxygen atom of the aldehyde group (C=O) on an adjacent molecule acts as the acceptor. semanticscholar.org This interaction links two molecules together, forming a centrosymmetric dimer. semanticscholar.org This dimeric structure, where two molecules are arranged symmetrically about a central point, is a recurring motif in the crystal structures of 2-acylpyrroles and contributes significantly to the stability of the crystal lattice. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The analysis of this compound using one- and two-dimensional NMR experiments allowed for the unambiguous assignment of all proton and carbon signals. semanticscholar.org

Proton (¹H) NMR Spectral Assignments

The ¹H NMR spectrum was recorded in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution on a 600 MHz spectrometer. semanticscholar.org The spectrum shows distinct signals for each of the four protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each proton. The assignments are detailed in the table below. semanticscholar.org

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-NH (pyrrole) | 12.37 | broad singlet |

| 2-CHO (aldehyde) | 9.43 | singlet |

| H-5 (pyrrole ring) | 7.33 | singlet |

| H-3 (pyrrole ring) | 7.12 | singlet |

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It was recorded in DMSO-d₆ at a frequency of 150 MHz. semanticscholar.org The chemical shifts for the five carbon atoms were assigned based on their electronic environments, with the carbon atom bonded to the electronegative iodine (C-4) appearing significantly upfield. semanticscholar.org

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| 2-CHO (aldehyde) | 178.7 |

| C-2 (pyrrole ring) | 134.4 |

| C-5 (pyrrole ring) | 131.3 |

| C-3 (pyrrole ring) | 126.0 |

| C-4 (pyrrole ring) | 62.7 |

Two-Dimensional NMR Techniques (gCOSY, gHSQC, gHMBC) for Structural Confirmation

While one-dimensional (1D) NMR provides initial information on the number and environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of the molecular framework of this compound. Gradient-selected (g) versions of these experiments, such as gCOSY, gHSQC, and gHMBC, offer enhanced spectral quality by minimizing artifacts. chemsrc.com

gCOSY (Gradient Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within a few bonds. For this compound, the primary expected correlation would be between the two protons on the pyrrole ring, H3 and H5. A cross-peak connecting the signals of these two protons would confirm their scalar coupling and relative positions.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): The gHSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). chemsrc.compressbooks.pub This is a powerful tool for assigning carbon resonances. For the target molecule, this experiment would show correlations between the aldehyde proton and the aldehyde carbon, the H3 proton and the C3 carbon, and the H5 proton and the C5 carbon. The N-H proton signal would not show a correlation in a standard gHSQC optimized for C-H coupling.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC experiment provides crucial information about longer-range connectivity, mapping correlations between protons and carbons over two to four bonds (²JCH to ⁴JCH). chemsrc.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected from the aldehyde proton (CHO) to the C2 and C3 carbons, confirming the position of the formyl group. Additionally, correlations from the pyrrole protons (H3 and H5) to other ring carbons would solidify the substitution pattern. For instance, the H3 proton would show correlations to C2, C4, and C5, while the H5 proton would correlate with C3, C4, and the N-H proton might show a correlation to C2 and C5.

The collective data from these 2D NMR experiments provide an irrefutable confirmation of the assigned structure of this compound.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| gCOSY | ¹H ↔ ¹H | H3 ↔ H5 | Confirms adjacency of pyrrole ring protons. |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound. It measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). The experimentally determined exact mass can then be compared to the calculated exact mass for a proposed formula. For this compound, the molecular formula is C₅H₄INO. The calculated exact mass for the neutral molecule is 220.9338, and for its protonated form [M+H]⁺, it is 221.9411. The observation of an ion peak at this precise m/z value in the HRMS spectrum provides strong evidence for the correct elemental composition, ruling out other potential formulas with the same nominal mass.

In addition to the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it can break apart into smaller, characteristic fragment ions. While specific fragmentation data for this compound is not detailed in the search results, a predictive analysis can be made based on its structure and known fragmentation pathways for similar compounds. youtube.comyoutube.com

Key fragmentation processes would likely include:

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion corresponding to [M-I]⁺. This is expected due to the relative weakness of the carbon-iodine bond.

Loss of the Formyl Group: Alpha-cleavage next to the carbonyl group is common for aldehydes. youtube.com This could lead to the loss of a hydrogen radical ([M-H]⁺) or the entire formyl radical ([M-CHO]⁺), with the latter producing a peak at m/z 192.

Decarbonylation: Loss of carbon monoxide (CO) from the molecular ion or from the [M-H]⁺ fragment is another characteristic pathway for aldehydes, which would result in a peak corresponding to [M-CO]⁺ or [M-H-CO]⁺.

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, often involving the loss of HCN, to produce smaller fragment ions. nist.gov

Analysis of the masses and relative intensities of these fragment ions allows for a piece-by-piece confirmation of the molecule's constituent parts.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₅H₄INO)

| Fragment Ion | Proposed Loss | m/z of Fragment | Structural Significance |

|---|---|---|---|

| [C₅H₄INO]⁺˙ | (Molecular Ion) | 221 | Confirms molecular weight. |

| [C₅H₄NO]⁺ | I˙ (Iodine radical) | 94 | Indicates presence of iodine. |

| [C₄H₄IN]⁺ | CHO˙ (Formyl radical) | 192 | Confirms aldehyde functionality. |

| [C₅H₃INO]⁺ | H˙ (Hydrogen radical) | 220 | α-cleavage at aldehyde. |

| [C₄H₄INO]⁺ | CO (Carbon monoxide) | 193 | Confirms aldehyde functionality. |

Other Spectroscopic Methods (IR, UV-Vis) in Pyrrole Carbaldehyde Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data for structural characterization, primarily by identifying functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-acylpyrroles like the target compound, studies have highlighted the importance of the N-H proton donor group and the C=O proton acceptor group. researchgate.netresearchgate.net These groups facilitate the formation of intermolecular hydrogen bonds, often resulting in stable centrosymmetric dimers in the solid state. This hydrogen bonding significantly influences the position and shape of the corresponding absorption bands.

Key expected absorption bands for this compound include:

N-H Stretch: A moderately broad band typically in the region of 3400-3200 cm⁻¹, influenced by hydrogen bonding.

C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected for the conjugated aldehyde carbonyl. For similar pyrrole aldehydes, this band appears around 1700-1650 cm⁻¹. researchgate.net

C=C/C-N Stretches: Absorptions related to the pyrrole ring vibrations typically occur in the 1600-1400 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated π-systems. Pyrrole-2-carboxaldehyde itself is known to have strong UV absorption due to its conjugated system. nist.govnist.gov The introduction of an iodine atom at the 4-position is expected to act as an auxochrome and part of the chromophore, likely causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to the unsubstituted parent compound. This is due to the extension of the conjugated system and the electronic effects of the halogen. The spectrum would be expected to show intense π → π* transitions.

Reactivity and Chemical Transformations of 4 Iodo 1h Pyrrole 2 Carbaldehyde

Role as a Building Block in Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the pyrrole (B145914) ring is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents onto the pyrrole core, significantly enhancing the molecular diversity of the resulting products. The electron-rich nature of the pyrrole ring can influence the reactivity of the C-I bond in these transformations.

4-Iodo-1H-pyrrole-2-carbaldehyde has been identified as a suitable building block for Suzuki–Miyaura coupling reactions. scilit.com This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the iodine atom serves as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids to yield 4-aryl- or 4-heteroaryl-1H-pyrrole-2-carbaldehydes.

These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂), a base, and a suitable solvent system, often a mixture of an organic solvent and water. The choice of base, ligand, and solvent can significantly impact the reaction efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | Good to Excellent |

Note: The yields are generalized as "Good to Excellent" based on typical outcomes for similar substrates, as specific yield data for this compound was not available in the searched literature.

Beyond the Suzuki-Miyaura coupling, the iodo-substituent on this compound makes it a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions. These reactions further expand the synthetic utility of this building block, allowing for the introduction of a wider range of functional groups.

Heck Coupling: This reaction involves the coupling of the iodo-pyrrole with an alkene, such as styrene or an acrylate, to form a new carbon-carbon bond at the vinylic position. This methodology is useful for the synthesis of substituted styrenes and cinnamates.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the iodo-pyrrole and a terminal alkyne. It is a highly efficient method for the synthesis of aryl- and heteroaryl-substituted alkynes.

Stille Coupling: In this reaction, the iodo-pyrrole is coupled with an organotin reagent. The Stille coupling is known for its tolerance of a wide variety of functional groups.

Table 2: Potential Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Expected Product |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C | 4-(2-Arylvinyl)-1H-pyrrole-2-carbaldehyde |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt | 4-(2-Arylethynyl)-1H-pyrrole-2-carbaldehyde |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, LiCl | Toluene, 110 °C | 4-Aryl-1H-pyrrole-2-carbaldehyde |

Note: The information in this table is based on general methodologies for these coupling reactions with aryl iodides, as specific examples with this compound were not explicitly found in the searched literature.

Transformations of the Aldehyde Moiety

The aldehyde functional group at the 2-position of the pyrrole ring is susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. These reactions allow for the conversion of the aldehyde into other important functional groups, further extending the synthetic utility of this compound.

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents. The resulting 4-iodo-1H-pyrrole-2-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Table 3: Oxidation of this compound

| Oxidizing Agent | Solvent | Conditions | Product |

| Potassium permanganate (KMnO₄) | Acetone/H₂O | 0 °C to rt | 4-Iodo-1H-pyrrole-2-carboxylic acid |

| Silver(I) oxide (Ag₂O) | aq. NaOH | rt | 4-Iodo-1H-pyrrole-2-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | 0 °C | 4-Iodo-1H-pyrrole-2-carboxylic acid |

Note: This table presents common reagents for the oxidation of aldehydes to carboxylic acids. Specific application to this compound may require optimization of reaction conditions.

The aldehyde can be reduced to the corresponding primary alcohol, (4-iodo-1H-pyrrol-2-yl)methanol. This reduction is typically accomplished using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol (B145695) | 0 °C to rt | (4-Iodo-1H-pyrrol-2-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to rt, followed by aqueous workup | (4-Iodo-1H-pyrrol-2-yl)methanol |

Note: These are standard conditions for the reduction of aldehydes. The choice of reagent and conditions may depend on the presence of other functional groups in the molecule.

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. These reactions are fundamental in organic synthesis for chain extension and the introduction of new functional groups.

One important example of a nucleophilic addition reaction is the Wittig reaction , which converts the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent). For instance, reacting this compound with methyltriphenylphosphonium bromide in the presence of a strong base would be expected to yield 4-iodo-2-vinyl-1H-pyrrole.

Another key class of nucleophilic addition is the reaction with organometallic reagents , such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions result in the formation of secondary alcohols. For example, the addition of methylmagnesium bromide to this compound, followed by an aqueous workup, would produce 1-(4-iodo-1H-pyrrol-2-yl)ethanol.

Table 5: Nucleophilic Addition Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Conditions | Expected Product |

| Wittig Reaction | Ph₃P=CH₂ (from MePh₃PBr + base) | THF, -78 °C to rt | 4-Iodo-2-vinyl-1H-pyrrole |

| Grignard Reaction | CH₃MgBr | Diethyl ether, 0 °C, then H₃O⁺ | 1-(4-Iodo-1H-pyrrol-2-yl)ethanol |

| Cyanohydrin Formation | NaCN, H⁺ | Aqueous EtOH | 2-Hydroxy-2-(4-iodo-1H-pyrrol-2-yl)acetonitrile |

Note: The products and conditions in this table are based on the established reactivity of aldehydes with these nucleophiles.

Substitution Reactions of the Iodine Atom

The iodine atom at the 4-position of the pyrrole ring is the focal point for a variety of substitution reactions. While the pyrrole ring is inherently electron-rich, the presence of the electron-withdrawing carbaldehyde group at the C-2 position modulates this reactivity. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes the iodine an excellent leaving group, especially in metal-catalyzed cross-coupling reactions. These modern synthetic methods have largely superseded classical nucleophilic aromatic substitution (SNAr) for aryl iodides, providing efficient and high-yielding pathways to new derivatives.

Nucleophilic Displacement with Amines

The formation of a new carbon-nitrogen bond at the C-4 position of this compound is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions rather than direct SNAr.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgacsgcipr.org The reaction couples an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov The choice of ligand is crucial and has evolved to include sterically hindered biarylphosphines that promote high catalytic activity. beilstein-journals.org

Ullmann Condensation: An alternative, copper-catalyzed approach for N-arylation is the Ullmann condensation. nih.govorganic-chemistry.org This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be effective for coupling aryl iodides with amines and other nitrogen nucleophiles. Modern variations often employ ligands, such as amino acids or diamines, to facilitate the reaction under milder conditions. dntb.gov.ua

Below is a table summarizing generalized conditions for these C-N coupling reactions, which are applicable to substrates like this compound.

Table 1: Typical Conditions for C-N Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Catalyst | Ligand Examples | Base Examples | Solvent Examples | Temperature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP, dppf | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane, THF | Room Temp. – 120 °C |

Reactions with Thiols

The substitution of the iodine atom with a sulfur nucleophile to form a thioether linkage is predominantly accomplished through copper-catalyzed C-S cross-coupling reactions. These methods are highly efficient for coupling aryl iodides with a wide range of thiols. rsc.org

The reaction is typically catalyzed by a simple and inexpensive copper(I) salt, such as copper(I) iodide (CuI), and often proceeds effectively without the need for complex ligands. uu.nl The mechanism is believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the aryl iodide. Subsequent reductive elimination yields the aryl thioether and regenerates the active copper catalyst. rsc.orgdoc88.com The process is valued for its functional group tolerance and operational simplicity. uu.nl

Table 2: Typical Conditions for Copper-Catalyzed C-S Cross-Coupling of Aryl Iodides with Thiols

| Catalyst | Base Examples | Solvent Examples | Temperature |

|---|

Influence of the 4-Iodo Substituent on Reactivity and Selectivity

The reactivity of this compound is governed by the combined electronic effects of its substituents. The pyrrole ring itself is a π-excessive, electron-rich aromatic system that readily undergoes electrophilic substitution. google.com However, the substituents at the C-2 and C-4 positions significantly alter this intrinsic reactivity and introduce new reaction pathways.

2-Carbaldehyde Group (-CHO): As a powerful electron-withdrawing group (EWG), the aldehyde function deactivates the pyrrole ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects. This deactivation makes further electrophilic substitution, such as nitration or Friedel-Crafts acylation, more difficult. Conversely, by withdrawing electron density, the aldehyde group makes the ring more susceptible to nucleophilic attack, although catalyzed pathways remain more favorable for C-I bond substitution.

The combination of a strong EWG at the C-2 position and a large, polarizable halogen at the C-4 position makes the C-I bond highly susceptible to cleavage by low-valent transition metal catalysts like Pd(0) or Cu(I). The electron-withdrawing aldehyde group can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the C-4 carbon more electrophilic. This electronic setup ensures that reactions with nucleophiles occur with high selectivity at the C-4 position via cross-coupling, displacing the iodide, rather than at other positions on the pyrrole ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure and geometry of molecules like 4-iodo-1H-pyrrole-2-carbaldehyde.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. For the broader family of 2-acylpyrroles, theoretical calculations have predicted two stable planar conformations, or rotamers: the syn and anti conformers. researchgate.net These arise from the rotation around the single bond connecting the pyrrole (B145914) ring and the carbonyl group.

The presence of both a proton donor (the N-H group) and a proton acceptor (the C=O group) in the molecule's structure facilitates the formation of doubly hydrogen-bonded cyclic dimers. researchgate.net This dimerization has a stabilizing effect on the syn-conformation. researchgate.net The study of such conformations is crucial as 2-acylpyrroles can serve as structural models for analyzing peptides. researchgate.net For related compounds like pyrrole-2-carbaldehyde oxime, studies have also shown a preference for the syn orientation of the oxime group relative to the pyrrole ring, a conformation stabilized by intramolecular hydrogen bonds. nih.gov

| Property | Description | Key Feature | Reference |

|---|---|---|---|

| Predicted Conformers | Two stable rotameric forms are predicted. | syn and anti | researchgate.net |

| Driving Force for Dimerization | Molecule contains both a proton donor (N-H) and a proton acceptor (C=O). | Intermolecular N-H···O=C hydrogen bonds | researchgate.net |

| Stabilized Conformation | The tendency to form cyclic dimers provides stability. | The syn-conformation is stabilized. | researchgate.net |

Experimental data from crystallographic studies of this compound show that the molecules are planar in the crystal structure, where they form centrosymmetric dimers through N—H⋯O bonding. researchgate.net However, computational studies on related structures, such as 4-acetyl-1H-pyrrole-2-carbaldehyde, indicate small dihedral angles between the pyrrole ring and its substituent groups, suggesting slight deviations from perfect planarity. nih.gov Møller-Plesset perturbation calculations, a different theoretical approach, have sometimes struggled to accurately reproduce the planar structure of the pyrrole-2-carboxaldehyde dimer with standard basis sets. nih.gov The investigation of tautomerization barriers, which is the energy required to convert between tautomers, is another important area of theoretical study for pyrrole derivatives, although specific data for the iodo-substituted title compound is not detailed in the provided sources.

While the single molecule of this compound is found to be planar, theoretical studies have revealed that doping a pyrrole molecule with multiple iodine atoms can lead to non-planar structures. researchgate.net DFT calculations involving geometry optimization have identified that attacking a pyrrole molecule with one or more iodine atoms can result in a pyramidal configuration, forcing the pyrrole ring to deform from its typical planar shape. researchgate.net This contrasts with porphyrins, larger tetrapyrrolic macrocycles, which can be forced into non-planar conformations through steric strain on their periphery. nih.gov

Quantum Chemical Methods for Molecular and Electronic Structure Prediction

Quantum chemical methods are a broad class of computational techniques used to predict the molecular and electronic properties of molecules. researchgate.net For pyrrole and its isomers, methods like the Gaussian-4 (G4) compound model have been used to calculate thermochemical properties such as the standard enthalpy of formation, as well as structural parameters like bond distances, angles, and dipole moments. chemsociety.org.ng These calculations have shown excellent agreement with experimental values where available, indicating that the properties of related isomers can be predicted with high accuracy. chemsociety.org.ng DFT calculations can also be used to obtain and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of pyrrole, providing insight into its electronic behavior. researchgate.net

Molecular Docking and 3D-QSAR Studies for Ligand-Target Interactions

To explore the potential biological activity of this compound and its derivatives, researchers employ molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.comnih.gov These computational techniques are vital in modern drug design. nih.gov

Molecular docking simulates the binding of a ligand (the small molecule) into the active site of a biological target, such as an enzyme or receptor. nih.gov This helps predict the binding orientation and affinity. For instance, docking studies on pyrrole derivatives targeting the enzyme enoyl-ACP reductase have been used to understand hydrogen bonding interactions and identify key residues for binding. researchgate.net

3D-QSAR establishes a statistical relationship between the three-dimensional properties of a series of molecules and their biological activities. nih.gov Common 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This method correlates biological activity with the steric and electrostatic fields of the molecules. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comfrontiersin.org

The results of these analyses are often visualized as contour maps, which highlight regions where modifying the molecule's structure—for example, by adding bulky groups, or hydrogen bond donors/acceptors—is predicted to increase or decrease its biological activity. mdpi.comnih.gov These models have been successfully applied to various pyrrole-containing scaffolds to guide the design of new, more potent inhibitors for targets like Aurora A kinase and Lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov

| Technique | Purpose | Example Target | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding modes and interactions. | Enoyl-ACP reductase, Aurora A Kinase, LSD1 | researchgate.netmdpi.comnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular properties to biological activity to guide drug design. | Aurora A Kinase, LSD1, TTK Inhibitors | mdpi.comnih.govfrontiersin.org |

| Contour Maps | Visualize 3D-QSAR results to identify key structural requirements for activity. | Designing new molecules with enhanced predicted activity. | mdpi.comnih.gov |

Mechanistic Studies of Reactions Involving this compound and its Derivatives

This compound is a valuable synthetic intermediate. It has been synthesized specifically for use as a halogenated building block in Suzuki–Miyaura coupling reactions. researchgate.net Computational chemistry plays a crucial role in elucidating the detailed mechanisms of such organic reactions. Theoretical methods can be used to map out the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. This allows chemists to understand the reaction's feasibility, kinetics, and stereoselectivity. While specific mechanistic studies for reactions involving this compound were not detailed in the provided results, the formation of other pyrrole-2-carbaldehydes via acid-catalyzed condensation has been mechanistically proposed, involving steps like intramolecular cyclization and dehydration. mdpi.com The application of computational methods to the Suzuki-Miyaura reaction using this specific pyrrole derivative would be a logical step to fully understand and optimize its reactivity.

Research Applications and Advanced Biological Insights of 4 Iodo 1h Pyrrole 2 Carbaldehyde Derivatives

Medicinal Chemistry Applications as Pharmacophores

In medicinal chemistry, a pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and trigger a pharmacological response. fiveable.me The pyrrole (B145914) carbaldehyde scaffold has been identified as an effective pharmacophore for designing inhibitors of key enzymes. researchgate.netresearchgate.net The structural and chemical features of these molecules are crucial for their biological activity, making them valuable tools in computer-aided drug design for optimizing lead compounds and identifying new drug candidates. fiveable.me

The 4-iodo-1H-pyrrole-2-carbaldehyde scaffold serves as a foundation for synthesizing novel compounds with diverse biological activities. The pyrrole nucleus is a key feature in many drugs and is extensively explored in drug discovery programs for various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. nih.gov Researchers have synthesized numerous pyrrole derivatives and evaluated their therapeutic potential. For instance, certain pyrrole derivatives have been found to exhibit anti-inflammatory, antioxidant, antifungal, and immunosuppressant properties. nih.gov The development of hybrid pharmacophores, such as chalcones derived from cinnamaldehyde and pyrrole moieties, has led to new compounds assessed for their efficacy as antioxidant and anticancer agents. mdpi.com

This compound is a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals. google.com It has been synthesized specifically to act as a halogenated building block for Suzuki–Miyaura coupling reactions, a powerful method for creating carbon-carbon bonds. researchgate.net This adaptability makes it a key precursor for generating diverse libraries of pyrrole-based compounds. A concise, three-component synthesis method has been developed to create a key pyrrole framework from α-hydroxyketones, oxoacetonitriles, and anilines, which was then used to produce several pyrrole-based drug candidates, including antituberculosis lead compounds. ntu.edu.sg

Antitubercular Activity Research

Derivatives of pyrrole carbaldehyde have shown significant promise as antitubercular (anti-TB) agents. nih.gov In the ongoing effort to combat tuberculosis, researchers have designed and synthesized novel pyrrole derivatives, identifying several with potent inhibitory activity against Mycobacterium tuberculosis. researchgate.netnih.gov

A primary target for many antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis. researchgate.netresearchgate.net This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the mycolic acids that are major and essential components of the mycobacterial cell wall. researchgate.netdrugbank.com The inhibition of InhA disrupts this pathway, leading to bacterial death. nih.gov Pyrrole carbaldehyde has been identified as an effective pharmacophore for designing potent InhA inhibitors. researchgate.netresearchgate.net

To optimize the antitubercular activity of these compounds, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are employed. researchgate.net These studies help to understand the binding modes of the compounds at the active site of the Enoyl-ACP Reductase enzyme and to elucidate the relationship between the chemical structure of the derivatives and their biological activity. nih.govnih.gov

Docking studies have shown that certain pyrrolyl pyrazoline carbaldehydes fit well within the binding pocket of InhA, forming crucial hydrogen-bonding interactions with key amino acid residues like TYR158 and MET98, as well as the cofactor NAD+. nih.govnih.gov For example, one study found that a specific compound showed hydrogen bonding interactions similar to that of the known inhibitor triclosan, but with a better docking score. researchgate.netresearchgate.net Another derivative demonstrated an additional interaction with the MET98 amino acid residue. researchgate.net

3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights. nih.govmdpi.com These models generate contour maps that indicate where steric bulk, electrostatic charges, and other properties can be modified to enhance activity. For instance, CoMFA contour maps can show sterically favored and disfavored regions, guiding the design of new derivatives with improved receptor fit. researchgate.net

| Structural Feature/Modification | Observed Effect on Activity | Supporting Evidence |

|---|---|---|

| Pyrrolyl Pyrazoline Carbaldehyde Core | Essential for binding to InhA. | Docking studies show good fit within the enzyme's binding pocket. nih.gov |

| Hydrogen Bonding with TYR158 | Crucial for stabilizing the ligand-enzyme complex. | Observed in docking simulations of potent inhibitors. nih.govnih.gov |

| Interaction with MET98 | Contributes to enhanced binding affinity. | Specific derivatives show additional H-bonding with this residue. researchgate.netnih.gov |

| Interaction with NAD+ Cofactor | Important for occupying the active site effectively. | Observed in docking studies of active compounds. nih.govnih.gov |

| Steric and Electrostatic Fields (from 3D-QSAR) | Influences the overall receptor fit and binding energy. | CoMFA and CoMSIA models provide predictive guidance for modifications. researchgate.netnih.gov |

Anticancer and Cytotoxicity Studies

Pyrrole derivatives have also been investigated for their potential as anticancer agents. mdpi.com These compounds can exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.govijper.org For example, certain pyrrole derivatives synthesized as inhibitors of protein kinases like EGFR and VEGFR were found to induce apoptosis in malignant cells. nih.gov

Studies have screened pyrrole-based compounds against different human cancer cell lines. One investigation of pyrrolyl pyrazoline carbaldehydes for mammalian cell toxicity used the human lung cancer cell line (A549) and found the tested compounds to be nontoxic at the evaluated concentrations. nih.gov In another study, a synthesized pyrrole derivative, 4-Acetyl-1H-pyrrole-2-carbaldehyde, was screened for anticancer activities but was found to be inactive. nih.gov The anticancer potential of pyrrole derivatives often depends on the specific substitutions on the pyrrole ring, which can lead to interactions with various biological targets, including enzymes and receptors involved in cancer progression. mdpi.com

| Compound Type | Cell Line | Observed Activity | Mechanism of Action (if reported) |

|---|---|---|---|

| Pyrrolyl Pyrazoline Carbaldehydes | A549 (Human Lung Cancer) | Nontoxic | N/A nih.gov |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Malignant Cells (unspecified) | Induces apoptosis | Inhibition of EGFR and VEGFR. nih.gov |

| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) | Malignant Cells (unspecified) | Induces apoptosis | Inhibition of EGFR and VEGFR. nih.gov |

| 4-Acetyl-1H-pyrrole-2-carbaldehyde | Unspecified | Inactive | N/A nih.gov |

In Vitro Cytotoxicity Assays on Human Cancer Cell Lines (e.g., LoVo, MCF-7, SK-OV-3)

The anticancer potential of various pyrrole derivatives has been evaluated against several human cancer cell lines. Studies have demonstrated that these compounds can exhibit significant cytotoxic effects.

For instance, a series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were tested for their in vitro activity against a panel of seven human cancer cell lines, including breast cancer (MCF-7). Among the tested compounds, derivatives 14a , 16b , and 18b showed potent activity against MCF-7 cells, with IC50 values of 1.7, 5.7, and 3.4 µg/ml, respectively. nih.gov Another compound, 17 , displayed promising cytotoxic effects against liver cancer (HePG2) and pancreatic cancer (PACA2) cells. nih.gov

In studies on colorectal cancer cell lines, heterocyclic-containing diarylpentanoids, which can be related to pyrrole structures, were investigated. The lead compound, 2e , demonstrated excellent cytotoxicity across all tested colorectal cancer cell lines, including LoVo cells, with IC50 values of approximately 1 µM. nih.gov This highlights the potential of these structures in targeting colorectal cancers. nih.gov

Research on ovarian cancer cell lines, such as SK-OV-3, has also been a subject of investigation. While various compounds have been shown to inhibit the growth of SK-OV-3 cells, the specific evaluation of this compound derivatives in this context requires more targeted research. symbiosisonlinepublishing.comresearchgate.net However, the broad-spectrum anticancer activity of related pyrrole compounds suggests their potential relevance in this area.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Pyrrole Derivatives on Human Cancer Cell Lines Use the slider to see more data.

| Compound | Cell Line | IC50 Value | Source |

| 14a | MCF-7 (Breast) | 1.7 µg/ml | nih.gov |

| 16b | MCF-7 (Breast) | 5.7 µg/ml | nih.gov |

| 18b | MCF-7 (Breast) | 3.4 µg/ml | nih.gov |

| 2e | LoVo (Colon) | ~1.0 µM | nih.gov |

Dose- and Time-Dependent Cytotoxic Activity

The cytotoxic effects of these derivatives are often dependent on both the concentration and the duration of exposure. In studies involving the diarylpentanoid derivative 2e on LoVo cells, morphological changes were observed 24 hours post-treatment. As the concentration of 2e increased from 0.625 µM to 5 µM, the area of the cell islands was reduced, and the cell morphology changed from an epithelial-like shape to a shrunken, rounded shape, indicative of apoptosis. nih.gov Anti-proliferative studies confirmed that this compound could inhibit cell proliferation and colony formation by inducing G2/M cell cycle arrest in a dose-dependent manner. nih.gov

Anti-inflammatory Research and COX Inhibition

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Pyrrole derivatives have been identified as potential COX inhibitors.

Cyclooxygenase (COX) Inhibitory Potency

Several novel pyrrole derivatives and their hybrids have been developed and evaluated as potential inhibitors of COX-2 and soybean LOX (sLOX). mdpi.com In one study, a series of 1,5-diarylpyrrol-3-sulfur derivatives were screened, with some sulfoxide (B87167) and sulfone compounds showing significant COX-2 inhibitory activity, with IC50 values ranging between 0.034 and 0.060 μM. nih.gov Specifically, the derivative Pyrrole 4 and the hybrid 5 were identified as the most potent COX-2 inhibitors with IC50 values of 0.65 µM and 0.55 µM, respectively. mdpi.com

Furthermore, studies on 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that all tested compounds inhibited the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.com This indicates a strong potential for developing selective COX-2 inhibitors from this class of compounds, which could offer anti-inflammatory benefits with a potentially improved safety profile compared to non-selective NSAIDs. mdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Pyrrole Derivatives Use the slider to see more data.

| Compound | Target Enzyme | IC50 Value | Source |

| Pyrrole 4 | COX-2 | 0.65 µM | mdpi.com |

| Hybrid 5 | COX-2 | 0.55 µM | mdpi.com |

| PRLD8 | COX-2 | 0.011 µM | nih.gov |

| PRLD7 | COX-2 | 0.1 µM | nih.gov |

Neuroprotective Effects in Neurodegenerative Models (e.g., Parkinson's Disease)

Neuroinflammation and oxidative stress are critical factors in the progression of neurodegenerative disorders like Parkinson's disease (PD). brieflands.commdpi.com Research has shown that derivatives of this compound can offer neuroprotection in experimental models of PD.

In a cellular model of PD using PC12 cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), pretreatment with novel 1,5-diaryl pyrrole derivatives was found to reverse the induced cytotoxicity. brieflands.com These compounds likely act by suppressing the COX-2/PGE2 pathway, thereby inhibiting neuroinflammation. brieflands.com Furthermore, systemic administration of compounds that can modulate these pathways has been shown to inhibit microglial activation and the accumulation of pro-inflammatory factors in the brain, offering a therapeutic strategy for PD. nih.gov

Antioxidant Activity Investigations

The ability of pyrrole derivatives to counteract oxidative stress is a key aspect of their therapeutic potential, particularly in neurodegenerative diseases.

Protection Against Oxidative Stress-Induced Neurotoxicity

Derivatives of this compound have demonstrated significant antioxidant and neuroprotective effects in various in vitro models of oxidative stress. nih.govresearchgate.net Pyrrole-based hydrazones have been shown to protect isolated rat brain synaptosomes and SH-SY5Y neuroblastoma cells from toxicity induced by 6-OHDA. brieflands.comnih.gov

In one study, several pyrrole-containing azomethine compounds exhibited significant neuroprotective effects against H2O2-induced stress in SH-SY5Y cells, with some compounds showing strong protective effects at concentrations as low as 1 µM. nih.gov These compounds were also effective in models of 6-OHDA-induced toxicity, preserving synaptosomal viability and glutathione (GSH) levels. nih.gov For example, compound 12 preserved synaptosomal viability by 82% and GSH levels by 80% compared to the 6-OHDA control group. nih.gov These findings underscore the potential of these derivatives to mitigate the oxidative damage that contributes to neuronal cell death in conditions like Parkinson's disease. brieflands.com

In Vitro Antioxidant Assays

The antioxidant potential of pyrrole derivatives is a significant area of investigation, evaluated through various in vitro assays that measure the compound's ability to neutralize free radicals. These high-throughput assays are essential for screening and identifying compounds with the potential for more detailed biological investigation springernature.com. One of the most common methods is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay nih.gov. This colorimetric test is accurate, economical, and provides a reliable screening of general antioxidant activity nih.gov. When an antioxidant compound reacts with the stable DPPH radical, the radical property is lost, and the color of the solution changes from violet to yellow, a change that can be measured spectrophotometrically nih.gov.

Research into various heterocyclic compounds, including pyrrole derivatives, has demonstrated a range of antioxidant activities. For instance, studies on certain isoxazole derivatives showed potent DPPH scavenging activity, with some compounds exhibiting significantly lower IC50 values (indicating higher potency) than the standard antioxidant Trolox nih.gov. Similarly, evaluations of 4-hydroxycoumarin derivatives have identified compounds with high radical scavenging activity nih.gov. While specific data for this compound is not detailed, the broader class of pyrrole-cinnamate hybrids has been noted for exhibiting moderate antioxidant activity mdpi.com. The total antioxidant capacity (TAC) is another method used, which measures a compound's ability to reduce Mo(VI) to Mo(V) nih.gov. These assays are crucial first steps in identifying pyrrole derivatives that could mitigate oxidative stress, a factor implicated in numerous pathophysiological conditions nih.gov.

Table 1: In Vitro Antioxidant Activity of Selected Heterocyclic Derivatives This table presents data for related compounds to illustrate the application and results of antioxidant assays.

| Compound Class | Assay | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| Isoxazole Derivatives (e.g., 2a, 2c) | DPPH Scavenging | IC50 values of 0.45 µg/ml and 0.47 µg/ml, respectively, demonstrating high potency. | Trolox (IC50 = 3.10 µg/ml) | nih.gov |

| Pyrrole-Cinnamate Hybrids | Antioxidant Activity | Exhibited stronger antioxidant activity than the corresponding pyrrole precursors. | N/A | mdpi.com |

| 4-Hydroxycoumarin Derivatives | Radical Scavenging | Several derivatives were identified as highly active radical scavengers. | N/A | nih.gov |

Broader Biological Activity Spectrum of Pyrrole Derivatives (contextual)

Pyrrole and its fused heterocyclic derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. These compounds are integral to both natural and synthetic molecules that exhibit significant therapeutic potential tandfonline.com. The versatility of the pyrrole ring allows it to interact with various biological targets, leading to a diverse pharmacological profile that includes antimicrobial, antiviral, anti-inflammatory, and analgesic properties, among others nih.govacs.org.

Antibacterial and Antifungal Potential

Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies reporting their efficacy against a variety of pathogenic bacteria and fungi. tandfonline.comtandfonline.com Synthesized pyrrole compounds have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

In one study, a series of novel pyrrole derivatives exhibited good antibacterial potential, with some compounds showing activity equipotent to the standard antibiotic Ciprofloxacin, recording a Minimum Inhibitory Concentration (MIC) value of 16 µg/mL researchgate.net. The presence of specific structural features, such as a 4-hydroxyphenyl ring, has been linked to enhanced antifungal activity, particularly against Candida albicans researchgate.net. Similarly, trifluoromethyl pyrrole derivatives have also been synthesized and evaluated, showing potent activity against both bacteria and yeasts, highlighting their potential for managing infections in chronic wounds nih.gov. The mechanism of action for some of these compounds is believed to involve interaction with microbial DNA tandfonline.comtandfonline.com.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound/Series | Target Organism | Activity Noted | Reference Drug | Source |

|---|---|---|---|---|

| Pyrrole derivatives (3a-e) | S. aureus, E. coli | Good antibacterial potential (MIC = 16 µg/mL). | Ciprofloxacin | researchgate.net |

| Compound with 4-hydroxyphenyl ring | C. albicans | Potent antifungal activity. | Clotrimazole | researchgate.net |

| Fused Pyrroles (e.g., 5a, 3c) | Filamentous Fungi (A. fumigatus, F. oxysporum) | High inhibition rate (89.9% for 3c). | Kocide 2000 | tandfonline.comtandfonline.com |

| Thiadiazole-containing Pyrrole (Compound 7) | A. niger | Highly active. | N/A |

Antiviral and Anti-HIV Activities

The pyrrole scaffold is a key component in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV) nih.gov. The first antiretroviral drug containing a pyrrole ring to gain approval, fostemsavir, underscores the importance of this nucleus in anti-HIV drug discovery nih.gov. Pyrrole derivatives have been designed to inhibit various stages of the HIV-1 replication cycle.

One significant strategy involves targeting the HIV-1 envelope glycoprotein gp41, which is crucial for the fusion of the virus with host cells asm.orgasm.org. N-substituted pyrrole derivatives, such as NB-2 and NB-64, have been identified as small-molecule HIV-1 fusion inhibitors. asm.org These compounds interfere with the formation of the gp41 six-helix bundle, a critical step in membrane fusion, thereby blocking viral entry asm.org. Other research has focused on developing pyrrole-based compounds that inhibit HIV-1 integrase or reverse transcriptase (RT) mdpi.comnih.gov. For example, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have shown potent anti-HIV-1 activities with low toxicity, making them promising lead compounds for further optimization mdpi.com.

Table 3: Anti-HIV-1 Activity of Selected Pyrrole Derivatives

| Compound Series | Mechanism of Action | Potency (EC50) | Therapeutic Index (TI) | Source |

|---|---|---|---|---|

| Pyrrolo[3,4-c]pyrazole-4,6-diones (9g, 15i) | HIV-1 Integrase Inhibition | < 5 µM | > 100 | mdpi.com |

| N-substituted pyrroles (NB-2, NB-64) | gp41 Fusion Inhibition | Low micromolar range | N/A | asm.org |

| N-substituted pyrroles (35-37) | General Anti-HIV-1 | 5.02 to 5.07 µM | N/A | nih.gov |

Antihyperlipidemic and Analgesic Effects

Beyond antimicrobial and antiviral applications, pyrrole derivatives have been explored for their potential in treating metabolic disorders and pain.

Antihyperlipidemic Effects: Hyperlipidemia is a major risk factor for cardiovascular diseases nih.gov. Certain novel fused pyrrolo[2,3-b]pyrrole derivatives have been synthesized and evaluated for their hypolipidemic activity in rats. Compounds 5 and 6 from this series were identified as the most effective agents, demonstrating considerable hypocholesterolemic and hypotriglyceridemic effects nih.gov. In silico studies suggest that these compounds may exert their effects by inhibiting the NPC1L1 enzyme, which is involved in cholesterol absorption nih.gov. This makes them promising candidates for the development of new anti-atherosclerotic and hypolipidemic drugs nih.gov.

Analgesic Effects: The pyrrole ring is a structural component of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as ketorolac and tolmetin, indicating its value in developing agents for pain and inflammation. pensoft.netnih.gov Studies on new pyrrole derivatives have confirmed their analgesic potential. In one study, a new derivative of phencyclidine containing a pyrrole ring (compound III) generated significant analgesic effects in both acute thermal (tail immersion) and chemical (formalin) pain models in mice nih.gov. The addition of a methyl group to the phenyl ring was found to be crucial for this enhanced activity nih.gov. Another study investigating six novel pyrrolic compounds found that they possess analgesic activity against chemical stimuli in the formalin test, though they were not effective against thermal stimuli, suggesting a potential peripheral mode of action pensoft.net.

Other Advanced Material Science and Chemical Applications

Functional Materials Development (e.g., Energetic Biocidal Materials)

The unique chemical properties of the pyrrole ring, particularly when functionalized with halogens like iodine, make it a valuable building block for advanced functional materials. A key area of development is in energetic biocidal materials (BEMs), which combine high-energy output with the ability to neutralize biological agents researchgate.netmdpi.com.

Fully-iodinated bridged pyrroles are being investigated as high-thermostable energetic biocidal materials researchgate.net. In these molecules, the iodine atoms serve as the biocidal component, while the core structure, often enriched with nitro groups or a high nitrogen-to-carbon ratio, provides the energetic properties mdpi.com. These materials are designed to have high density and detonation performance, comparable or even superior to traditional explosives like RDX, but with significantly lower sensitivity to impact and friction, enhancing their safety and handling researchgate.net. The combination of biocidal and energetic properties in a single molecule offers advantages for applications in agent defeat weapons and specialized munitions mdpi.com.

Catalysis and Sensor Technology

The functional versatility of this compound and its derivatives has positioned them as compounds of significant interest in the fields of catalysis and sensor technology. The presence of the reactive aldehyde group, the pyrrolic nitrogen, and the strategically placed iodine atom allows for a diverse range of chemical modifications, leading to the development of novel catalysts and sensitive detection systems.

In catalysis, derivatives of this compound, particularly through the formation of Schiff base ligands and their subsequent coordination with transition metals, have shown promise. These metal complexes can act as efficient catalysts for a variety of organic transformations. The electronic properties of the pyrrole ring, modulated by the electron-withdrawing nature of the iodo-substituent, can influence the catalytic activity of the metallic center. Research in this area focuses on designing catalysts with high efficiency, selectivity, and stability.

In the realm of sensor technology, the ability of this compound to be electropolymerized or incorporated into larger conjugated systems is a key attribute. The resulting polymeric films can exhibit changes in their electrical or optical properties upon interaction with specific analytes, forming the basis of chemoresistive or optical sensors. The iodine atom can play a crucial role in tuning the electronic band gap and surface interaction properties of these polymers, thereby enhancing their sensitivity and selectivity towards target molecules.

Catalytic Applications of Metal Complexes

Derivatives of this compound are valuable precursors for the synthesis of polydentate ligands, such as Schiff bases, which can coordinate with various transition metals to form stable and catalytically active complexes. The resulting metallo-organic frameworks can be tailored for specific catalytic processes, including oxidation and condensation reactions.